N-(3,5-difluorophenyl)butanamide
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Overview
Description
N-(3,5-difluorophenyl)butanamide is an organic compound characterized by the presence of a butanamide group attached to a 3,5-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)butanamide typically involves the reaction of 3,5-difluoroaniline with butanoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3,5-difluorobenzoic acid, while reduction can produce N-(3,5-difluorophenyl)butylamine.
Scientific Research Applications
N-(3,5-difluorophenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)butanamide
- N-(3,5-difluorophenyl)methylbutanamide
- 4-chloro-N-(3,5-difluorophenyl)butanamide
Uniqueness
N-(3,5-difluorophenyl)butanamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)butanamide |
InChI |
InChI=1S/C10H11F2NO/c1-2-3-10(14)13-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
KLMCMDOZZSWVCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
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